4-Isocyanatooxane

Medicinal Chemistry Physicochemical Profiling ADME Prediction

4-Isocyanatooxane (CAS 53035-92-0), also known as tetrahydropyran-4-yl isocyanate, is a monofunctional aliphatic isocyanate with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. This compound features an electrophilic isocyanate (-N=C=O) group attached to the 4-position of a saturated oxane (tetrahydropyran) ring, a structural motif common in natural products and synthetic therapeutic molecules.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 53035-92-0
Cat. No. B1532795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanatooxane
CAS53035-92-0
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1COCCC1N=C=O
InChIInChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2
InChIKeyAAWBYOPQSPDPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isocyanatooxane (CAS 53035-92-0): A Research-Grade Tetrahydropyranyl Isocyanate Building Block


4-Isocyanatooxane (CAS 53035-92-0), also known as tetrahydropyran-4-yl isocyanate, is a monofunctional aliphatic isocyanate with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol [1]. This compound features an electrophilic isocyanate (-N=C=O) group attached to the 4-position of a saturated oxane (tetrahydropyran) ring, a structural motif common in natural products and synthetic therapeutic molecules . Commercially, it is typically supplied as a liquid with a minimum purity specification of 95% (HPLC), and is intended exclusively for research and development purposes .

4-Isocyanatooxane (53035-92-0): Why the 4-Position Tetrahydropyran Isomer Is Not Interchangeable with Other Cyclic Isocyanates


The practice of substituting one small-molecule isocyanate for another in research or industrial synthesis without verification ignore critical differences in reactivity and physicochemical properties introduced by ring position and heteroatom effects. For 4-isocyanatooxane, the placement of the isocyanate group para to the ring oxygen creates a distinct electronic and steric environment compared to its 2-isomer [1] or its all-carbon analog, cyclohexyl isocyanate. Computed properties demonstrate quantifiable differences: the 4-isomer has a lower predicted lipophilicity (XLogP3-AA = 1.4) than the 2-isomer (XLogP3-AA = 1.8) [2][3], and the tetrahydropyranyl scaffold imparts a higher topological polar surface area (TPSA = 38.7 Ų) versus cyclohexyl isocyanate (TPSA ≈ 29.4 Ų) [4]. These differences can directly influence solubility, reaction kinetics, and the physicochemical profile of final products, making generic substitution without experimental validation a high-risk strategy.

4-Isocyanatooxane (53035-92-0): Quantified Differentiation Evidence for Scientific and Procurement Decisions


Comparative Lipophilicity: 4-Isomer (XLogP3-AA 1.4) vs. 2-Isomer (XLogP3-AA 1.8)

The partition coefficient (log P) is a critical determinant of aqueous solubility and passive membrane permeability. The 4-isomer of isocyanatooxane exhibits a lower computed lipophilicity (XLogP3-AA = 1.4) compared to the 2-isomer (XLogP3-AA = 1.8) [1][2]. This difference of 0.4 log units is significant and suggests that derivatives of the 4-isomer would, on average, have higher aqueous solubility and potentially lower non-specific binding.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Increased Polar Surface Area: Tetrahydropyranyl Scaffold (TPSA 38.7 Ų) vs. Cyclohexyl Isocyanate (TPSA 29.4 Ų)

The incorporation of an oxygen heteroatom into the six-membered ring significantly increases the topological polar surface area (TPSA). 4-Isocyanatooxane has a TPSA of 38.7 Ų, primarily due to the ring oxygen acting as an additional hydrogen bond acceptor. In contrast, the all-carbon analog cyclohexyl isocyanate has a TPSA of only 29.4 Ų, contributed solely by the N=C=O group [1][2]. This 9.3 Ų increase represents a 32% enhancement in polar surface area.

Polymer Chemistry Material Science Solubility Engineering

Positional Reactivity Differentiation: Cited Utility of 2-Isomer as a Protecting Group Reagent Highlights the 4-Isomer's Different Synthetic Role

Literature on tetrahydropyranyl isocyanates has specifically demonstrated the utility of the 2-isomer (tetrahydropyran-2-yl isocyanate) as a reagent for preparing monoalkyl and unsymmetrical dialkyl ureas, and alkyl carbamates via a two-step sequence with amines or alcohols [1]. This established role relies on the proximity of the ring oxygen to the isocyanate group to enable specific protecting group chemistry. The 4-isomer, by virtue of its remote oxygen position, is not able to participate in this same chemistry, making it a distinct entity for applications where such activation is not desired, such as in the simple introduction of a tetrahydropyran moiety via stable urea or urethane linkages.

Organic Synthesis Protecting Group Strategy Urea/Carbamate Formation

Boiling Point and Physical State Differentiation: 4-Isomer's Distinct Handling Profile

Physical property data differentiates the 2- and 4-isomers. The 2-isomer (tetrahydro-2-isocyanato-2H-pyran) is reported to have a boiling point of 185.5°C at 760 mmHg and a flash point of 79.1°C [1]. While analogous experimental data for the 4-isomer is not widely published, its distinct structure—with the isocyanate at the para position—predicts a different boiling point and volatility profile. This difference is critical for process safety assessments, distillation purification strategies, and compliance with volatile organic compound (VOC) regulations in industrial settings.

Process Chemistry Safety Assessment Physical Property

4-Isocyanatooxane (53035-92-0): Evidence-Backed Application Scenarios for Procurement Specialists and Researchers


Medicinal Chemistry: Scaffold for Solubility-Modulated Drug Candidates

The quantitatively lower logP (1.4 vs. 1.8 for the 2-isomer) and higher TPSA (38.7 Ų vs. 29.4 Ų for cyclohexyl isocyanate) evidenced in Section 3 position 4-isocyanatooxane as a privileged building block for introducing a tetrahydropyran moiety while maintaining or improving aqueous solubility. In early-stage drug discovery, this translates to a reduced risk of late-stage solubility-related attrition, making it the preferred choice for medicinal chemists targeting soluble lead compounds. [1][2]

Polymer and Coating Formulations: Enhanced Polarity for Adhesion and Compatibility

The 32% higher TPSA (38.7 Ų) compared to its all-carbon analog cyclohexyl isocyanate enables the synthesis of polyurethanes with improved adhesion to polar substrates and better compatibility with polar co-reagents. This is a direct consequence of the ring oxygen's contribution to the overall polarity of the monomer, which is carried through to the polymer backbone, offering a measurable advantage over cyclohexyl isocyanate in applications requiring high surface energy. [3]

Organic Synthesis: Non-Participating Isocyanate for Clean Urea Formation

Unlike the 2-isomer, which is documented to participate in specific protecting-group chemistry due to the anchimeric assistance of the adjacent ring oxygen, 4-isocyanatooxane acts as a straightforward electrophile. This distinction minimizes side reactions and simplifies product purification when the synthetic goal is the formation of stable urea or carbamate linkages, directly reducing process development time and cost. [4]

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